1-Methyl-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine is a heterocyclic compound characterized by a unique structure that integrates a trifluoromethyl group with a pyrazolo[3,4-c]pyridine core. This compound is notable for its potential applications in medicinal chemistry and agrochemicals due to the presence of the trifluoromethyl substituent, which enhances lipophilicity and biological activity. The compound's IUPAC name is indicative of its complex structure, which includes both nitrogen-containing rings and a saturated tetrahydro framework.
The compound is classified under the category of pyrazolo[3,4-c]pyridines, which are recognized for their diverse biological activities. It is cataloged in chemical databases such as PubChem (CAS No. 1022931-56-1) and has been explored for its synthetic pathways and potential applications in drug discovery and development .
The synthesis of 1-methyl-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine typically involves several key steps:
The reaction conditions often require specific catalysts or solvents to optimize the yield and purity of the final product. Advanced synthetic techniques such as continuous flow synthesis may also be employed to enhance scalability for industrial applications .
The molecular formula of 1-methyl-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine is . The structure features:
The compound can participate in various chemical reactions typical for heterocycles:
Understanding these reactions is crucial for developing derivatives with enhanced properties or specific biological activities. Reaction conditions must be optimized to favor desired pathways while minimizing side reactions .
The mechanism of action for 1-methyl-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine likely involves interactions at the molecular level with biological targets. The trifluoromethyl group enhances binding affinity due to increased hydrophobic interactions.
Research indicates that similar compounds have shown activity against various biological targets such as enzymes involved in metabolic pathways or receptors implicated in disease processes . Detailed studies would be necessary to elucidate specific mechanisms for this compound.
The physical properties of 1-methyl-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine include:
Chemical properties include stability under various conditions and reactivity patterns typical for pyrazolopyridine derivatives. These properties are essential for predicting behavior in biological systems and during synthetic processes .
The primary applications of 1-methyl-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine include:
Research into this compound continues to explore its full potential across various fields of chemistry and biology.
The pyrazolo-pyridine scaffold emerged as a privileged structure in medicinal chemistry following the discovery of pyrazole and pyridine hybrids in the mid-20th century. Early derivatives focused on fully aromatic systems, with tetrahydro variants gaining prominence in the 1990s due to enhanced solubility and reduced planarity. The specific compound 1-Methyl-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine (CAS: 794451-94-8, 794451-98-2) first appeared in chemical literature circa 2005 as researchers explored saturated nitrogen heterocycles for CNS targets [1] [2]. Its development represents a strategic evolution from first-generation pyrazolo[3,4-b]pyridines, where ring saturation and trifluoromethyl incorporation addressed metabolic instability limitations observed in early candidates. By 2020, this scaffold had been registered in chemical databases with standardized nomenclature and structural identifiers, confirming its establishment as a versatile pharmacophore [1] [4].
Table 1: Evolution of Pyrazolo-Pyridine Scaffolds
Generation | Structural Features | Limitations Addressed |
---|---|---|
First (1980s) | Planar pyrazolo[3,4-b]pyridine | Poor solubility, hERG inhibition |
Second (1990s) | Partially saturated rings | Metabolic instability, cytotoxicity |
Current (2000s+) | Fully saturated pyrazolo[3,4-c]pyridine with CF₃ | CNS penetration, target selectivity |
The molecular architecture of 1-Methyl-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine (C₈H₁₀F₃N₃, MW 205.18) features a bicyclic system with critical pharmacophoric elements [2]:
Table 2: Structural and Electronic Properties
Parameter | Value | Pharmacophoric Significance |
---|---|---|
Molecular Formula | C₈H₁₀F₃N₃ | Optimal size for CNS penetration (MW < 450) |
Calculated logP | 1.489 [2] | Balanced lipophilicity for cellular uptake |
Hydrogen Bond Acceptors | 3 | Target interaction capability |
Topological Polar Surface Area | 30.5 Ų | Enhanced membrane permeability |
Dipole Moment | 4.2 Debye | Electrostatic complementarity with targets |
The trifluoromethyl (-CF₃) group at the pyrazole 3-position confers multifunctional advantages that establish this scaffold as a privileged structure in medicinal chemistry:
Table 3: Impact of Trifluoromethyl Group on Key Properties
Property | Trifluoromethyl Derivative | Methyl Derivative | Change (%) |
---|---|---|---|
CYP3A4 Metabolic Rate | 0.12 μL/min/pmol | 0.67 μL/min/pmol | -82% |
Passive Permeability (PAMPA) | 18.2 × 10⁻⁶ cm/s | 9.7 × 10⁻⁶ cm/s | +88% |
Kinase Binding Affinity (Kd) | 7.3 nM | 112 nM | 15-fold improvement |
Plasma Protein Binding | 89.2% | 78.5% | +14% |
Comprehensive Compound Nomenclature
Table 4: Standardized Chemical Identifiers for 1-Methyl-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine
Identifier Type | Designation | Source Reference |
---|---|---|
Systematic IUPAC Name | 1-Methyl-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine | [1] [2] |
CAS Registry Numbers | 794451-94-8, 794451-98-2 | [1] [2] [4] |
Molecular Formula | C₈H₁₀F₃N₃ | [1] [2] |
SMILES | Cn1c2c(c(n1)C(F)(F)F)CCNC2 | [2] |
InChI Key | MOQGQGWZDSFFJM-UHFFFAOYSA-N | [2] |
Alternative Names | 1H-Pyrazolo[4,3-c]pyridine,4,5,6,7-tetrahydro-1-methyl-3-(trifluoromethyl)- (9CI); 4,5,6,7-Tetrahydro-1-methyl-3-(trifluoromethyl)pyrazolo[4,3-c]pyridine | [1] [4] |
Commercial Designations | AG-A-63984; AGN-PC-07AGNV; MFCD08447380 | [1] [4] |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: 33227-10-0